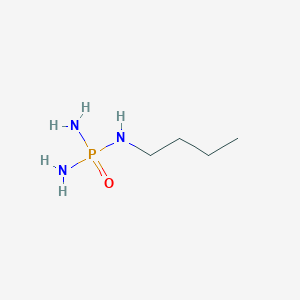

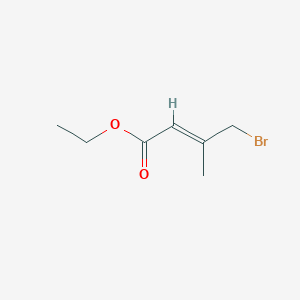

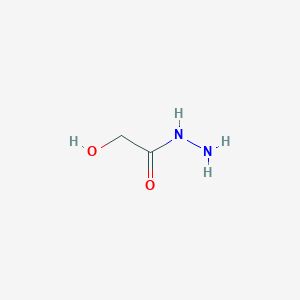

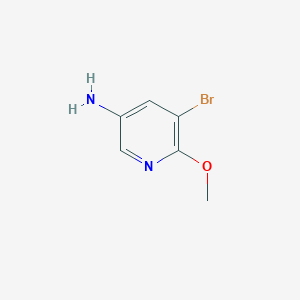

![molecular formula C17H27N2O8P B022023 [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 73785-43-0](/img/structure/B22023.png)

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic phosphates often involves multi-step chemical reactions, starting from simpler phosphorus-containing precursors. Techniques may include the use of condensation reactions, phosphorylation, and esterification, depending on the specific functional groups involved in the target molecule. For example, organophosphonates and similar compounds are synthesized through routes that might involve alkyl halides and phosphorus reactants under specific conditions to introduce the desired phosphate or phosphonate groups (Sevrain et al., 2017).

Molecular Structure Analysis

The molecular structure of organic phosphates is critical to their reactivity and properties. Nuclear magnetic resonance (NMR) is a powerful tool in elucidating the structures of phosphate and phosphate-containing glasses, revealing information about the local structural environments present in these materials (Kirkpatrick & Brow, 1995). Such analyses help in understanding the placement of phosphate groups and their interaction with other functional groups within the molecule.

Chemical Reactions and Properties

Organic phosphates participate in a variety of chemical reactions, including hydrolysis, esterification, and complexation with metals. Their reactivity can be influenced by the presence of other functional groups, such as nitro or alkoxy groups, which can affect the electron density around the phosphorus atom. The properties of these compounds are pivotal in environmental and biological contexts, as they can influence processes like eutrophication or serve as flame retardants (Craig & Barth, 1999).

Physical Properties Analysis

The physical properties of organic phosphates, including melting points, boiling points, and solubility in various solvents, are determined by their molecular structure. For instance, the incorporation of bulky groups can increase the molecular weight and decrease solubility in water, while the presence of polar groups like phosphate can enhance solubility in polar solvents.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the behavior of organic phosphates in different chemical environments. The phosphorus atom's oxidation state and its coordination geometry play significant roles in determining these properties. For example, phosphonates and their derivatives exhibit a range of reactivities towards oxidation and reduction, influenced by their specific structural features (Leifert & Studer, 2023).

科学的研究の応用

Supramolecular Aggregation in Organophosphates

The research by Sharma, Kalita, and Murugavel (2017) delves into the synthesis and characterization of various N-functionalized monoaryl phosphates. They specifically focus on 2,6-Diisopropyl-4-nitrophenylphosphate and its derivatives, exploring their supramolecular aggregation. The study highlights the intriguing property of these compounds to form different pseudo-polymorphic structures and undergo transformations through single crystal to single crystal (SC–SC) transformations. The compounds exhibit fascinating supramolecular aggregation primarily aided by hydrogen-bond networks, owing to the presence of phosphate ester groups and solvent molecules like methanol and water (Sharma, Kalita, & Murugavel, 2017).

Colorimetric Detection and Enzyme Assays

A study conducted by Fanjul-Bolado, González-García, and Costa-García (2006) presents an innovative approach to detect p-nitrophenol, a product of p-nitrophenyl phosphate used in alkaline phosphatase-based assays like ELISAs. The method employs screen-printed carbon electrode amperometric detection coupled with a flow-injection analysis system, offering a more sensitive alternative to traditional spectrophotometry. This advancement in detection techniques provides a foundation for more efficient and sensitive assays in various biochemical applications (Fanjul-Bolado, González-García, & Costa-García, 2006).

Hydrolysis Studies and Catalysis

Research by Seabolt and Ford (2003) explores the hydrolysis rates of specific organophosphates in the presence of polymeric latex dispersions. Their findings shed light on the accelerated hydrolysis rates and product distribution when these reactions occur in latex environments, suggesting a potential application in chemical processing or detoxification processes. The study provides valuable insights into the kinetics and mechanisms of organophosphate hydrolysis (Seabolt & Ford, 2003).

Safety And Hazards

特性

CAS番号 |

73785-43-0 |

|---|---|

製品名 |

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate |

分子式 |

C17H27N2O8P |

分子量 |

418.4 g/mol |

IUPAC名 |

[6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C17H27N2O8P/c1-19(2,3)12-14-26-28(23,24)25-13-6-4-5-7-17(20)27-16-10-8-15(9-11-16)18(21)22/h8-11H,4-7,12-14H2,1-3H3 |

InChIキー |

QTQKYDHSYAZAJN-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

正規SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

同義語 |

4-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate EPC-NPH p-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)